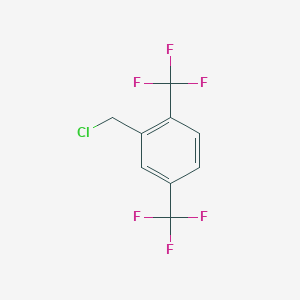

2,5-Bis(trifluoromethyl)benzyl chloride

Description

Significance of Fluorinated Benzyl (B1604629) Halides in Contemporary Organic Chemistry

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (-CF3) is particularly significant in medicinal and materials chemistry. wikipedia.org It is often used as a bioisostere, replacing a methyl or chloro group to modify the steric and electronic profile of a molecule. wikipedia.org The presence of a -CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity which can improve membrane permeability, and alter the acidity or basicity of nearby functional groups. wikipedia.org

Fluorinated benzyl halides, as a class, are therefore crucial intermediates. They provide a direct route for introducing fluorinated benzyl moieties into a wide array of substrates. The high electronegativity of the trifluoromethyl group makes it a strong acidifying group through induction. wikipedia.org This electronic influence is central to the chemical behavior of fluorinated benzyl halides, affecting the reactivity of the benzylic carbon-halogen bond and enabling specific synthetic transformations.

Strategic Position of 2,5-Bis(trifluoromethyl)benzyl chloride as a Building Block

While specific synthetic applications of this compound are not widely documented in readily available literature, its strategic value can be inferred from the utility of its isomers and related structures. The analogous compound, 3,5-bis(trifluoromethyl)benzyl chloride, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, where the bis(trifluoromethyl)phenyl moiety is installed to enhance biological activity. chemimpex.com For instance, 3,5-bis(trifluoromethyl)benzyl chloride has been used to prepare 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene through a simple nucleophilic substitution with sodium azide (B81097). chemicalbook.com

Similarly, the related compound 2,5-bis(trifluoromethyl)benzoyl chloride is employed in pharmaceutical development and specialty polymer chemistry. chemimpex.com Its utility highlights the importance of the 2,5-bis(trifluoromethyl)phenyl scaffold for creating materials with enhanced thermal and chemical resistance or for designing bioactive molecules. chemimpex.com By extension, this compound serves as a reactive handle to introduce the CH2-C6H3(CF3)2 fragment, positioning it as a strategic precursor for novel compounds in materials science and medicinal chemistry.

Structural Features and Electronic Influences on Reactivity

The reactivity of this compound is dominated by the powerful electronic effects of the two trifluoromethyl groups on the benzene (B151609) ring. The -CF3 group is one of the strongest electron-withdrawing substituents used in organic chemistry, operating primarily through a negative inductive effect (-I effect). researchgate.net

This strong electron withdrawal has several consequences for the molecule's reactivity:

Enhanced Electrophilicity: The two -CF3 groups pull electron density away from the aromatic ring and, by extension, from the benzylic carbon. This makes the benzylic carbon highly electrophilic and thus more susceptible to attack by nucleophiles. The presence of electron-withdrawing groups at the ortho and para positions of haloarenes is known to increase their reactivity towards nucleophilic substitution. doubtnut.com

Influence on Substitution Mechanism: Standard benzyl chloride can undergo nucleophilic substitution via both SN1 and SN2 pathways, depending on the reaction conditions. quora.com The formation of a benzyl carbocation in an SN1 mechanism is stabilized by resonance with the aromatic ring. doubtnut.com However, in this compound, the strong inductive withdrawal of the -CF3 groups would significantly destabilize an adjacent positive charge, making a pure SN1 mechanism with a discrete carbocation intermediate less likely. Consequently, nucleophilic substitution reactions are more likely to proceed through an SN2 mechanism, which is favored by the increased electrophilicity of the benzylic carbon and avoids the formation of a high-energy carbocation.

Radical Reactions: Benzyl halides bearing electron-withdrawing groups are effective substrates in radical-based transformations. nih.govacs.org The carbon-chlorine bond can be cleaved via single-electron reduction to generate a benzylic radical, which can then participate in subsequent coupling reactions. nih.gov

Overview of Research Trajectories for Arylmethyl Halides

Research involving arylmethyl (benzyl) halides is continuously evolving, moving towards more efficient, selective, and sustainable synthetic methods. A significant modern research trajectory involves the use of photoredox catalysis. nih.govacs.org These methods utilize visible light to activate benzyl chlorides and bromides, including those with electron-withdrawing substituents, to generate benzylic radicals under mild conditions. nih.gov These radicals are versatile intermediates for forming new carbon-carbon bonds, for instance, through Giese coupling with electron-deficient alkenes. nih.gov

Data Tables

Table 1: Physicochemical Properties of Analogous 3,5-Bis(trifluoromethyl)benzyl chloride

| Property | Value | Source(s) |

| CAS Number | 75462-59-8 | chemimpex.com |

| Molecular Formula | C9H5ClF6 | chemimpex.com |

| Molecular Weight | 262.58 g/mol | chemimpex.com |

| Appearance | White to almost white powder to crystal | chemimpex.com |

| Melting Point | 29-32 °C | chemicalbook.com |

| Boiling Point | 84 °C / 30 mmHg | chemimpex.com |

| Synonym | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | chemimpex.com |

Table 2: Selected Hammett Substituent Constants (σ)

| Substituent | σ_meta (σm) | σ_para (σp) | σ_para_plus (σp+) |

| -H | 0.00 | 0.00 | 0.00 |

| -CH3 | -0.07 | -0.17 | -0.31 |

| -Cl | 0.37 | 0.23 | 0.11 |

| -CN | 0.56 | 0.66 | 0.66 |

| -NO2 | 0.71 | 0.78 | 0.79 |

| -CF3 | 0.43 | 0.54 | 0.61 |

Source: Data compiled from Stenutz. stenutz.eu and a study on Hammett constants. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF6/c10-4-5-3-6(8(11,12)13)1-2-7(5)9(14,15)16/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRNXRHGNOIVOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CCl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Bis Trifluoromethyl Benzyl Chloride

Established Reaction Pathways for its Preparation

The traditional and most established route to 2,5-Bis(trifluoromethyl)benzyl chloride involves a two-step process: the synthesis of the precursor 2,5-bis(trifluoromethyl)toluene, followed by the chlorination of the benzylic methyl group.

Precursor Synthesis and Halogenation Reactions

The synthesis of the key precursor, 2,5-bis(trifluoromethyl)toluene, is not straightforward and typically starts from more readily available materials such as 1,4-bis(trifluoromethyl)benzene (B1346883). A common synthetic sequence involves the nitration of 1,4-bis(trifluoromethyl)benzene to introduce a nitro group, which is subsequently reduced to an amine. The resulting 2,5-bis(trifluoromethyl)aniline (B140203) can then be converted to the desired toluene (B28343) derivative through a Sandmeyer-type reaction.

Synthesis of 2,5-Bis(trifluoromethyl)aniline:

A process for producing 2,5-bis(trifluoromethyl)nitrobenzene (B1333550) involves the nitration of 1,4-bis(trifluoromethyl)benzene using nitric acid in a sulfuric acid solvent. Subsequent reduction of the nitro-intermediate, for instance, using catalytic hydrogenation with a Raney Nickel catalyst, affords 2,5-bis(trifluoromethyl)aniline in good yield and purity.

Conversion to 2,5-Bis(trifluoromethyl)toluene via Sandmeyer-type Reaction:

The Sandmeyer reaction provides a versatile method for replacing an amino group on an aromatic ring. In this case, the amino group of 2,5-bis(trifluoromethyl)aniline can be diazotized using a nitrite (B80452) source in the presence of an acid. The resulting diazonium salt can then be subjected to a reaction that introduces a methyl group, although this specific transformation can be challenging. A more common approach would be the conversion of the diazonium salt to a halide or cyanide, followed by further functional group interconversion to arrive at the toluene derivative.

Benzylic Halogenation:

Once the precursor 2,5-bis(trifluoromethyl)toluene is obtained, the next critical step is the selective chlorination of the methyl group. This is typically achieved through a free-radical substitution reaction. The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This is usually accomplished by the input of energy in the form of ultraviolet (UV) light or through the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The chlorine radical then abstracts a hydrogen atom from the methyl group of 2,5-bis(trifluoromethyl)toluene, forming a stable benzyl (B1604629) radical and hydrogen chloride (HCl). This benzylic radical is stabilized by resonance with the aromatic ring. Finally, the benzylic radical reacts with another molecule of Cl₂ to yield the desired product, this compound, and another chlorine radical, which continues the chain reaction.

It is important to control the reaction conditions to favor mono-chlorination and minimize the formation of di- and tri-chlorinated byproducts (benzal chloride and benzotrichloride (B165768) derivatives, respectively). This is often achieved by carefully controlling the stoichiometry of the chlorinating agent and the reaction time.

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the benzylic chlorination are highly dependent on the reaction conditions. Key parameters that are typically optimized include:

Temperature: The reaction is often carried out at elevated temperatures to facilitate the radical chain process. However, excessively high temperatures can lead to undesired side reactions and decomposition of the product.

Solvent: While the reaction can be performed neat, an inert solvent is often used to control the reaction temperature and facilitate handling. The choice of solvent can also influence the selectivity of the reaction.

Chlorinating Agent: While chlorine gas is the most common reagent, other chlorinating agents such as sulfuryl chloride (SO₂Cl₂) can also be employed and may offer advantages in terms of handling and selectivity.

Due to the presence of two strongly electron-withdrawing trifluoromethyl groups, the benzylic C-H bonds in 2,5-bis(trifluoromethyl)toluene are expected to be activated towards radical abstraction. However, detailed optimization studies specifically for this substrate are not widely published. The following table provides a general overview of conditions often employed for benzylic chlorination of toluenes with electron-withdrawing groups.

| Parameter | Condition | Rationale |

|---|---|---|

| Chlorinating Agent | Cl₂, SO₂Cl₂ | Primary source of chlorine radicals. |

| Initiation | UV light (e.g., mercury lamp), Radical Initiator (AIBN, benzoyl peroxide) | Generates initial chlorine radicals to start the chain reaction. |

| Temperature | 60-120 °C | Provides sufficient energy for radical propagation while minimizing side reactions. |

| Solvent | CCl₄ (traditional, now phased out), Benzene (B151609), Chlorobenzene | Inert medium to control temperature and concentration. |

| Stoichiometry | Slight excess of toluene derivative | Minimizes over-chlorination to benzal and benzotrichloride derivatives. |

Novel and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel catalytic and green approaches for benzylic chlorination, which are applicable to the synthesis of this compound.

Catalytic Methods in Synthesis

Catalytic methods offer the potential for higher selectivity, milder reaction conditions, and reduced waste generation compared to traditional free-radical chlorination. One promising approach involves the use of visible-light photocatalysis. organic-chemistry.orgacs.org These methods often employ an organic dye or a metal complex as a photocatalyst that can be excited by visible light to initiate the radical chlorination process. organic-chemistry.orgacs.org

A notable example is the use of an acridinium-based organic photocatalyst in combination with N-chlorosuccinimide (NCS) as the chlorine source. organic-chemistry.orgacs.org This system has been shown to be effective for the benzylic C-H chlorination of a variety of toluene derivatives, including those with electron-deficient rings, under mild conditions. organic-chemistry.orgacs.org The reaction proceeds via a radical mechanism where the excited photocatalyst facilitates the generation of a succinimidyl radical, which then acts as the hydrogen atom abstractor. acs.org

The advantages of such photocatalytic methods include:

Use of visible light: Avoids the need for high-energy UV radiation.

Safer chlorinating agents: N-chlorosuccinimide is a solid and easier to handle than chlorine gas.

High selectivity: Can often provide better control over the degree of chlorination.

Sustainable Synthesis Strategies

Sustainable or "green" chemistry principles are increasingly being applied to the synthesis of benzyl chlorides. These strategies focus on reducing the environmental impact of the chemical process. Key areas of development include:

Alternative Solvents: The use of hazardous chlorinated solvents like carbon tetrachloride is being replaced by more environmentally benign alternatives.

In-situ Generation of Halogenating Agents: Methods are being developed to generate the active halogenating species in situ from safer and more readily available precursors. For instance, continuous flow processes for the in-situ generation of bromine from NaBrO₃/HBr have been reported for benzylic bromination, and similar principles could be applied to chlorination. rsc.org

Flow Chemistry: Continuous flow reactors offer several advantages for hazardous reactions like benzylic chlorination. digitellinc.com They allow for better control over reaction parameters such as temperature and reaction time, leading to improved safety and selectivity. digitellinc.com The small reactor volume also minimizes the risk associated with handling highly reactive intermediates. digitellinc.com

The following table summarizes some of the green and sustainable approaches to benzylic halogenation.

| Strategy | Description | Potential Benefits |

|---|---|---|

| Visible-Light Photocatalysis | Use of a photocatalyst and visible light to initiate the reaction. organic-chemistry.orgacs.org | Milder conditions, higher selectivity, use of safer reagents. organic-chemistry.orgacs.org |

| Use of N-Chlorosuccinimide (NCS) | A solid, stable, and safer alternative to chlorine gas. organic-chemistry.orgacs.org | Improved handling and safety. organic-chemistry.orgacs.org |

| Continuous Flow Chemistry | Performing the reaction in a continuous flow reactor. digitellinc.com | Enhanced safety, better process control, improved scalability. digitellinc.com |

| Solvent-Free or Green Solvents | Avoiding hazardous solvents or using environmentally benign alternatives. | Reduced environmental impact. |

Considerations for Scalability and Process Chemistry Research

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and economic viability. For the synthesis of this compound, the following aspects are particularly important:

Reaction Energetics: Free-radical chlorinations are typically exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions. The use of continuous flow reactors can be particularly advantageous in this regard due to their high surface-area-to-volume ratio, which allows for efficient heat dissipation. digitellinc.com

Material Compatibility: The reagents and intermediates involved, particularly hydrogen chloride gas, can be corrosive. The choice of reactor materials is therefore crucial to prevent equipment failure.

Product Purification: The crude reaction mixture will likely contain the desired mono-chlorinated product, unreacted starting material, and over-chlorinated byproducts. An efficient and scalable purification method, such as fractional distillation, is required to isolate this compound in high purity.

Safety: Benzyl chlorides are lachrymators and are irritants. nj.gov Furthermore, the use of chlorine gas and radical initiators poses significant safety hazards. nj.gov A thorough process hazard analysis (PHA) is essential to identify and mitigate potential risks. This includes implementing robust containment measures, emergency shutdown procedures, and appropriate personal protective equipment (PPE) protocols.

Waste Management: The process will generate waste streams, including acidic off-gases (HCl) and solvent waste. Environmentally responsible methods for neutralizing and disposing of this waste must be in place.

Industrial production of benzyl chloride is a well-established process, often carried out in continuous or semi-continuous reactors to ensure consistent product quality and safe operation. wikipedia.orggoogle.com The insights gained from these large-scale operations can be applied to the synthesis of this compound, with appropriate modifications to account for the specific properties of the trifluoromethylated substrate.

Reactivity and Mechanistic Studies of 2,5 Bis Trifluoromethyl Benzyl Chloride

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon in 2,5-bis(trifluoromethyl)benzyl chloride is the primary site for nucleophilic substitution reactions. Benzylic halides are notable for their enhanced reactivity compared to simple alkyl halides, capable of reacting through both unimolecular (SN1) and bimolecular (SN2) pathways. The specific mechanism is heavily influenced by the substrate's structure, the nucleophile's strength, the solvent, and the reaction conditions. quora.comquora.com

Benzyl (B1604629) halides can readily undergo nucleophilic substitution. The SN1 pathway involves the formation of a carbocation intermediate, which in the case of a typical benzyl halide, is stabilized by resonance, delocalizing the positive charge across the benzene (B151609) ring. quora.com The SN2 pathway involves a backside attack by a nucleophile, leading to a five-coordinate transition state. quora.com

For this compound, the reaction pathway is significantly dictated by the electronic properties of the two trifluoromethyl (-CF3) groups. These groups are powerfully electron-withdrawing, which has opposing effects on the two potential pathways:

SN1 Pathway: The formation of the benzylic carbocation is the rate-determining step in an SN1 reaction. The strong inductive electron-withdrawing effect of the two -CF3 groups would severely destabilize the adjacent positive charge of a carbocation intermediate. This destabilization raises the activation energy for carbocation formation, making the SN1 mechanism highly unfavorable for this compound. researchgate.net Generally, benzyl chlorides with strong electron-withdrawing groups are known to react much slower via the SN1 pathway compared to unsubstituted or electron-donating group-substituted benzyl chlorides. nih.govnih.gov

Therefore, nucleophilic substitution reactions of this compound are expected to proceed predominantly through an SN2 mechanism.

The choice of solvent plays a critical role in determining the operative reaction mechanism. Polar protic solvents, such as water and alcohols, are effective at solvating both cations and anions and are known to favor SN1 reactions by stabilizing the carbocation intermediate and the leaving group. quora.com However, given the profound electronic destabilization of the carbocation by the trifluoromethyl groups in this compound, even strongly ionizing solvents are unlikely to promote a shift to a pure SN1 mechanism.

Solvolysis studies on a wide range of substituted benzyl chlorides have demonstrated a clear shift in mechanism based on the electronic nature of the substituents. nih.govnih.govresearchgate.net For substrates with strong electron-withdrawing groups, the mechanism tends toward a concerted SN2 process. nih.govnih.gov Polar aprotic solvents, such as acetone, acetonitrile, or dimethylformamide (DMF), are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity. For this compound, reactions with nucleophiles would likely be fastest in polar aprotic solvents, consistent with an SN2 pathway.

The two trifluoromethyl groups on the benzene ring are the single most important feature governing the reactivity of this compound. The -CF3 group is one of the strongest electron-withdrawing groups used in organic chemistry, primarily through a powerful inductive effect (-I). nih.gov

Impact on Reaction Rates:

SN1 Rate: The rate of an SN1 reaction is highly sensitive to the stability of the carbocation intermediate. The Hammett equation, which relates reaction rates to substituent electronic effects, shows that electron-withdrawing groups strongly decelerate reactions that generate positive charge at the benzylic position. nih.govnih.gov With a Hammett constant (σp) of +0.54, the trifluoromethyl group is strongly deactivating. nih.gov The presence of two such groups on the ring ensures that the SN1 solvolysis rate for this compound would be exceptionally slow, likely many orders of magnitude slower than that of unsubstituted benzyl chloride. Studies on dinitrobenzyl chloride (another substrate with strong electron-withdrawing groups) show a rate constant for solvolysis that is over 108 times slower than that of 4-methoxybenzyl chloride (a substrate with a strong electron-donating group). nih.govnih.gov

Impact on Selectivity: In reactions where multiple nucleophiles are present, the selectivity can also be affected. For solvolysis reactions of benzyl chlorides that proceed through a concerted SN2 mechanism, product selectivity often increases as the substrate becomes less reactive. nih.govnih.gov This suggests that reactions involving this compound might exhibit high selectivity for stronger, more reactive nucleophiles.

| Reaction Pathway | Effect on Intermediate/Transition State | Predicted Impact on Reaction Rate |

|---|---|---|

| SN1 | Strong destabilization of the benzylic carbocation | Dramatically decreased |

| SN2 | Increased electrophilicity of the benzylic carbon | Favored pathway, though overall rate may be slower than unsubstituted benzyl chloride |

Radical Pathways Involving the Benzyl Chloride Moiety

In addition to ionic pathways, the benzyl chloride moiety can participate in radical reactions. This typically requires an initiation step, such as exposure to UV light or a radical initiator, to induce homolytic cleavage of the carbon-chlorine bond. This cleavage generates a 2,5-bis(trifluoromethyl)benzyl radical and a chlorine radical.

The stability of the resulting benzyl radical is crucial. While unsubstituted benzyl radicals are stabilized by resonance, the influence of the two -CF3 groups on the 2,5-bis(trifluoromethyl)benzyl radical is complex. Electron-withdrawing groups are generally considered to be slightly destabilizing for carbon-centered radicals.

Once formed, this radical can undergo several transformations, such as:

Radical-Radical Coupling: Two benzyl radicals can combine to form a dimer, 1,2-bis[2,5-bis(trifluoromethyl)phenyl]ethane. This is a common outcome in reductive homocoupling reactions. nih.gov

Atom Abstraction: The benzyl radical can abstract an atom (e.g., a hydrogen atom) from a solvent or another molecule to form 2,5-bis(trifluoromethyl)toluene.

Addition to Alkenes: The radical can add across a double bond, initiating a polymerization or other radical cascade reaction. beilstein-journals.org

Mechanistic studies often use radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxyl) to confirm the involvement of radical intermediates. The suppression of the reaction in the presence of such a scavenger provides strong evidence for a radical pathway. beilstein-journals.org

Metal-Mediated Transformations

The reaction of benzyl halides with active metals is a common method for generating highly nucleophilic and basic organometallic reagents.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether (Et2O) or tetrahydrofuran (B95107) (THF) would be expected to form the corresponding Grignard reagent, 2,5-bis(trifluoromethyl)benzylmagnesium chloride.

C₆H₃(CF₃)₂CH₂Cl + Mg → C₆H₃(CF₃)₂CH₂MgCl

However, the formation of Grignard reagents from benzyl chlorides can be complicated by a significant side reaction: Wurtz coupling, where the newly formed Grignard reagent reacts with another molecule of benzyl chloride to produce a homocoupled dimer. researchgate.netwikipedia.org

C₆H₃(CF₃)₂CH₂MgCl + C₆H₃(CF₃)₂CH₂Cl → C₆H₃(CF₃)₂CH₂CH₂(CF₃)₂C₆H₃ + MgCl₂

The choice of solvent can significantly influence the ratio of Grignard reagent to the Wurtz coupling product. For benzyl chloride itself, solvents like diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF) give a much better yield of the Grignard reagent compared to THF. researchgate.net Furthermore, the presence of strong electron-withdrawing trifluoromethyl groups can make the formation of aryl Grignard reagents more difficult and may require specific activation methods or carefully controlled conditions. orgsyn.org

| Solvent | Product-to-Byproduct Ratio (Grignard : Wurtz) |

|---|---|

| Diethyl ether (Et₂O) | 90 : 10 |

| Tetrahydrofuran (THF) | 30 : 70 |

| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 |

Organolithium Reagent Formation: Organolithium reagents are typically prepared by reacting an organic halide with lithium metal. libretexts.org The formation of 2,5-bis(trifluoromethyl)benzyllithium would involve the reaction of the parent chloride with two equivalents of lithium metal, usually in a non-polar solvent like hexane. youtube.com

C₆H₃(CF₃)₂CH₂Cl + 2Li → C₆H₃(CF₃)₂CH₂Li + LiCl

Due to the high polarity of the carbon-lithium bond, organolithium reagents are extremely strong bases and potent nucleophiles. libretexts.orgwikipedia.org They react readily with compounds containing acidic protons (like water and alcohols) and add to carbonyl groups and other electrophiles. libretexts.org The handling of these reagents requires strictly anhydrous and inert atmospheric conditions.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck, Kumada)

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. While specific studies detailing the participation of this compound in all major types of cross-coupling reactions are not extensively documented, its reactivity can be inferred from the behavior of similar benzyl chlorides and trifluoromethyl-substituted compounds in these reactions.

General Principles:

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org It is catalyzed by palladium and copper complexes and typically requires a base. organic-chemistry.org The reaction of a benzyl chloride like this compound would involve the cleavage of the C-Cl bond and formation of a new C-C bond with the alkyne.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound (like a boronic acid) with an organohalide. libretexts.orgorganic-chemistry.org It is a versatile method for forming biaryl compounds or connecting alkyl, alkenyl, or aryl groups. nih.gov Palladium catalysts are standard for this transformation. nih.gov The strong electron-withdrawing nature of the trifluoromethyl groups can influence the oxidative addition step, which is often rate-determining. libretexts.orgresearchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.orgorganic-chemistry.org While typically applied to aryl and vinyl halides, variations for benzyl halides exist. nih.gov Nickel-catalyzed Heck-type reactions have been reported for benzyl chlorides, and the presence of a trifluoromethyl substituent has been shown to be tolerated under these conditions. nih.gov

Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org The method is effective for aryl, vinyl, and alkyl groups. The industrial-scale synthesis of certain compounds relies on the Kumada coupling due to its efficiency. researchgate.netresearchgate.net

While specific data tables for this compound are not available in the reviewed literature, the table below outlines the general components for these cross-coupling reactions, which would be applicable for this substrate.

| Reaction Name | Coupling Partner 1 | Coupling Partner 2 | Typical Catalyst | Typical Base |

|---|---|---|---|---|

| Sonogashira | This compound | Terminal Alkyne (R-C≡CH) | Palladium complex (e.g., Pd(PPh₃)₄) + Copper(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) |

| Suzuki | This compound | Organoboron Reagent (e.g., R-B(OH)₂) | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) |

| Heck | This compound | Alkene (e.g., Styrene, Acrylate) | Palladium complex (e.g., Pd(OAc)₂) or Nickel complex | Amine (e.g., Et₃N) or Inorganic Base (e.g., K₂CO₃) |

| Kumada | This compound | Grignard Reagent (R-MgX) | Nickel complex (e.g., NiCl₂(dppp)) or Palladium complex | Not required (Grignard is basic) |

Chemo- and Regioselectivity in Catalytic Reactions

Chemo- and regioselectivity are critical aspects of catalytic reactions involving multifunctional molecules like this compound.

Chemoselectivity: The primary challenge in reactions with this compound is the selective activation of the C(sp³)-Cl bond of the benzyl chloride group over potential reactions at the C(sp²)-H bonds on the aromatic ring or reactions involving the C-F bonds. In palladium- or nickel-catalyzed cross-coupling reactions, the benzylic C-Cl bond is significantly more reactive and susceptible to oxidative addition than the highly stable C-F bonds or the unactivated aromatic C-H bonds. Therefore, high chemoselectivity for reactions at the chloromethyl group is expected. Studies on other benzyl chlorides have shown that catalytic systems can be tuned to favor C-Cl bond activation, even in the presence of other halides like aryl bromides on the same molecule. nih.gov

Regioselectivity: For reactions like the Heck coupling where the benzyl group is added across a double bond, regioselectivity becomes a consideration. Nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been reported to show high selectivity for the formation of 1,1-disubstituted olefin products over the more commonly observed 1,2-disubstituted isomers. nih.gov This outcome contrasts with many palladium-catalyzed systems and highlights the importance of catalyst choice in controlling regioselectivity.

Electrophilic Aromatic Substitution on the Bis(trifluoromethyl)phenyl Ring (if observed)

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility and orientation of EAS are heavily influenced by the substituents already present on the ring. minia.edu.eguomustansiriyah.edu.iq

The benzene ring of this compound contains three substituents: two trifluoromethyl (-CF₃) groups and a chloromethyl (-CH₂Cl) group.

Influence of Trifluoromethyl Groups: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. beilstein-journals.org Consequently, it is strongly deactivating, making the aromatic ring much less reactive towards electrophiles than benzene. youtube.comlibretexts.org Furthermore, -CF₃ groups are meta-directors. youtube.com

Influence of the Chloromethyl Group: The -CH₂Cl group is weakly deactivating due to the inductive effect of the chlorine atom. It is considered an ortho-, para-director.

Directing Effects: In this compound, the positions available for substitution are C3, C4, and C6.

The -CF₃ group at C2 directs incoming electrophiles to positions C4 and C6 (meta positions).

The -CF₃ group at C5 directs incoming electrophiles to position C3 (meta position).

The -CH₂Cl group at C1 directs incoming electrophiles to positions C2, C4, and C6 (ortho and para positions).

Considering these combined effects, the ring is extremely deactivated towards electrophilic attack. Any substitution, if forced to occur under harsh conditions, would be slow and potentially yield a mixture of products. The meta-directing influence of the two -CF₃ groups would likely dominate, suggesting that substitution at positions C3, C4, or C6 might be favored, but no specific experimental observations of EAS on this substrate have been reported in the surveyed literature.

Rearrangement Reactions and Fragmentations

There is a lack of specific information in the scientific literature concerning rearrangement or fragmentation reactions of this compound under typical reaction conditions. Benzylic systems can sometimes undergo rearrangements, particularly if carbocationic intermediates are formed. However, the strong electron-withdrawing nature of the two -CF₃ groups would destabilize a benzylic carbocation at the C1 position, making rearrangement pathways that proceed through such an intermediate less likely compared to non-fluorinated analogues.

Photoredox-catalyzed reactions involving benzyl chlorides can proceed via radical intermediates. nih.govchemrxiv.org While these pathways typically lead to coupling products, fragmentation or rearrangement of the radical intermediate could be possible under specific conditions, although this has not been documented for this particular compound.

Applications As a Key Synthetic Intermediate in Complex Molecule Synthesis

Construction of Fluorinated Aromatic and Heterocyclic Scaffolds

The reactivity of the benzylic chloride allows for its use in building larger, functionalized ring systems, particularly nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. By reacting with nucleophilic precursors, it facilitates the formation of complex scaffolds where the benzyl (B1604629) group is appended to a heterocyclic core.

Notable examples include the synthesis of indole (B1671886) and triazole derivatives. In the preparation of potential cannabinoid receptor antagonists, 2,5-bis(trifluoromethyl)benzyl chloride is used to alkylate the nitrogen atom of an indole ring system, forming 1-benzylindole-2-carboxamide derivatives. This step is fundamental to creating the final complex heterocyclic structure. Similarly, the compound is employed in the synthesis of tachykinin receptor antagonists, where it is used to alkylate a nitrogen atom on a triazole ring. These examples highlight its role in constructing N-benzylated heterocyclic frameworks that are central to the biological activity of the target molecules.

Introduction of the 2,5-Bis(trifluoromethyl)benzyl Moiety into Target Molecules

The primary application of this compound is as an alkylating agent. The benzylic carbon is electrophilic and readily undergoes nucleophilic substitution reactions, allowing for the stable attachment of the 2,5-bis(trifluoromethyl)benzyl group to various substrates through the formation of new carbon-carbon or carbon-heteroatom bonds.

While the formation of carbon-carbon bonds via the reaction of benzyl halides with carbon-based nucleophiles (like cyanides or enolates) is a staple in organic synthesis, the documented research applications for this compound predominantly feature its use in carbon-heteroatom bond formation.

The most extensively documented use of this reagent is in the alkylation of heteroatom nucleophiles, particularly nitrogen and oxygen.

Carbon-Nitrogen (C-N) Bond Formation: This reaction is widely used in the synthesis of bioactive compounds. The reagent efficiently alkylates primary and secondary amines, as well as the nitrogen atoms within heterocyclic systems. For instance, it is used to synthesize quaternary ammonium (B1175870) salts by reacting with pyridyl derivatives, forming pyridinium (B92312) bromides (when using the corresponding benzyl bromide). This transformation is key in creating a library of chiral ligands. Furthermore, its reaction with the nitrogen of triazole and indole rings is a critical step in producing antagonists for tachykinin and cannabinoid receptors, respectively.

Carbon-Oxygen (C-O) Bond Formation: The formation of ether linkages through the Williamson ether synthesis is another significant application. This compound or its corresponding bromide reacts with alcohols and phenols to introduce the benzyl moiety. This strategy has been employed in the development of novel 5α-reductase inhibitors, where a key step involves the reaction of 2,5-bis(trifluoromethyl)benzyl bromide with a phenolic hydroxyl group to form a stable ether. This approach is also utilized in synthesizing derivatives of the natural product nuciferine, where the phenolic oxygen is benzylated to produce potential hypoglycemic and lipid-lowering agents. Another example is found in the synthesis of antidiabetic compounds, where a hydroxyl group is alkylated with the corresponding benzyl bromide to yield the target molecule.

The table below summarizes selected research findings on the formation of carbon-heteroatom bonds using 2,5-bis(trifluoromethyl)benzyl halides.

| Target Molecule/Scaffold | Heteroatom Nucleophile | Bond Formed | Research Application | Reference |

|---|---|---|---|---|

| 1-Benzylindole-2-carboxamides | Indole Nitrogen | C-N | Cannabinoid Receptor Antagonists | |

| Substituted Triazoles | Triazole Nitrogen | C-N | Tachykinin Receptor Antagonists | |

| Phenoxybenzoylphenyl Acetic Acids | Phenolic Oxygen | C-O | 5α-Reductase Inhibitors | |

| 1-O-Benzylated Nuciferine | Phenolic Oxygen | C-O | Hypoglycemic/Lipid-Lowering Agents | |

| Bicyclic Antidiabetic Compounds | Hydroxyl Oxygen | C-O | Antidiabetic Agents | |

| Piezo1 Agonists | Thiadiazole Nitrogen | C-N | Vaccine Adjuvants | |

| Chiral Pyridinium Salts | Pyridine Nitrogen | C-N | Precursors to Chiral Ligands |

Role in the Synthesis of Advanced Organic Scaffolds for Research

The introduction of the 2,5-bis(trifluoromethyl)benzyl group is a strategic decision in modern drug discovery. The two trifluoromethyl (CF₃) groups are highly electronegative and lipophilic, which can enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.

This moiety is integral to the design of a variety of therapeutic agents. Research has shown its incorporation into molecules targeting:

5α-Reductase: Phenylacetic acid derivatives containing the 2,5-bis(trifluoromethyl)benzyloxy group have been developed as potent inhibitors of this enzyme, which is relevant for treating benign prostatic hyperplasia.

Cannabinoid Receptors: As mentioned, it forms a key part of the scaffold for certain cannabinoid receptor antagonists.

Piezo1 Channels: In the development of agonists for the Piezo1 ion channel, the 2,5-bis(trifluoromethyl)benzyl group was identified as a key structural feature for imparting high potency, leading to the development of potential vaccine adjuvants.

Diabetes: The moiety is found in novel bicyclic compounds designed as antidiabetic agents.

The consistent use of this building block across diverse therapeutic areas underscores its importance in creating advanced organic scaffolds for pharmacological research.

Diastereoselective and Enantioselective Transformations

The 2,5-bis(trifluoromethyl)benzyl group can be incorporated into chiral molecules that are subsequently used as ligands or catalysts in stereoselective synthesis. For example, it has been used to derivatize pinane-based structures to create a library of chiral 1,4-amino alcohol derivatives. In this context, the benzyl group itself does not direct the stereoselective outcome but is a component of the larger chiral architecture designed for asymmetric transformations. The literature reviewed does not prominently feature examples where the 2,5-bis(trifluoromethyl)benzyl moiety itself acts as a chiral auxiliary or directly controls the stereochemistry of a remote reaction center.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Product Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For derivatives of 2,5-Bis(trifluoromethyl)benzyl chloride, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular architecture.

¹H and ¹³C NMR for Carbon Skeleton Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule.

In a typical derivative where the benzylic chloride has been displaced by a nucleophile (e.g., an amine or an oxygen-containing group), the ¹H NMR spectrum would exhibit characteristic signals. The benzylic protons (CH₂) typically appear as a singlet, though they can become a pair of doublets if they are diastereotopic. Their chemical shift is influenced by the substituent, generally appearing in the range of δ 4.5-5.5 ppm. The aromatic region will show three distinct protons on the substituted ring. Due to the substitution pattern, these protons will display complex splitting patterns (e.g., doublets and doublet of doublets) that can be used to confirm the 2,5-substitution.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The benzylic carbon signal is typically found between δ 45-70 ppm. The two trifluoromethyl (CF₃) carbons can be identified by their characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The aromatic carbons show distinct chemical shifts, with the carbons directly attached to the electron-withdrawing CF₃ groups being significantly deshielded. For instance, in derivatives of the related 3,5-bis(trifluoromethyl)benzyl moiety, the carbons attached to the CF₃ groups show signals around δ 130-132 ppm with a quartet splitting (J ≈ 33 Hz), while the CF₃ carbons themselves appear as quartets near δ 123 ppm (J ≈ 273 Hz). mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Bis(trifluoromethyl)benzyl Derivative.

Data is illustrative and based on analogous compounds like N-(3,5-Bis(trifluoromethyl)benzyl) derivatives. mdpi.com

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹³C) | J-Coupling (Hz) |

| Benzylic CH₂ | ~4.8 | ~45 | Triplet | - |

| Aromatic CH | ~7.9 - 8.1 | ~120 - 128 | Doublet | - |

| C-CF₃ | - | ~130 | Quartet | ~33 |

| CF₃ | - | ~123 | Quartet | ~273 |

¹⁹F NMR for Trifluoromethyl Group Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful technique for analyzing fluorinated compounds. Since this compound and its derivatives contain two CF₃ groups, ¹⁹F NMR is particularly informative. The two CF₃ groups are in different chemical environments and are expected to appear as two distinct singlets in the ¹⁹F NMR spectrum.

The chemical shifts of the CF₃ groups are sensitive to the electronic environment of the aromatic ring. Typically, for trifluoromethyl groups attached to a benzene (B151609) ring, the signals appear in the range of δ -60 to -65 ppm relative to a CFCl₃ standard. beilstein-journals.orgrsc.org Any reaction that alters the electronic nature of the benzyl (B1604629) group will cause a shift in these signals, making ¹⁹F NMR an excellent tool for monitoring reaction progress and confirming product formation. For example, in a series of related compounds, a CF₃ group on a benzene ring showed a chemical shift of δ -62.8 ppm. beilstein-journals.org

Table 2: Typical ¹⁹F NMR Chemical Shifts for Aromatic Trifluoromethyl Groups.

Data is based on representative trifluoromethylated aromatic compounds. beilstein-journals.orgrsc.org

| Compound Type | Functional Group | ¹⁹F Chemical Shift (δ, ppm) |

| 1-(Trifluoromethyl)benzene derivative | -H | ~ -62.7 |

| 1-(Trifluoromethyl)benzene derivative | -NO₂ | ~ -63.2 |

| 1-(2,2,2-Trifluoroethyl)benzene derivative | -CH₂CF₃ | ~ -65.7 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a derivative of this compound, COSY would show correlations between the coupled protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is used to assign the ¹³C signal for each protonated carbon by correlating the ¹H and ¹³C chemical shifts. For example, it would definitively link the benzylic proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons), such as the aromatic carbons bonded to the CF₃ groups. An HMBC spectrum would show a correlation from the benzylic protons to the aromatic carbon at position 1, confirming the structure.

The use of these techniques in concert allows for the complete and unambiguous structural elucidation of complex derivatives. mdpi.comresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of Reaction Products

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a definitive method for confirming the identity of a newly synthesized derivative of this compound. By matching the experimentally determined exact mass to a calculated mass, the molecular formula can be confirmed with a high degree of confidence, typically within a few parts per million (ppm). For example, a synthesized derivative of a related bis(trifluoromethyl)benzyl compound, C₁₅H₁₃F₆N₂, had a calculated mass for its protonated ion [MH⁺] of 335.0983, and the HRMS measurement was 335.0979, confirming the formula. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for analyzing the composition of complex reaction mixtures, identifying products, byproducts, and unreacted starting materials. researchgate.net

In the context of reactions involving this compound, a sample of the crude reaction mixture can be injected into the GC-MS system. researchgate.net The components of the mixture are separated based on their boiling points and polarity as they pass through the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum for each component provides a fragmentation pattern that acts as a molecular fingerprint. For benzyl chloride derivatives, a characteristic fragment is the tropylium (B1234903) ion (m/z 91). For 2,5-Bis(trifluoromethyl)benzyl derivatives, the corresponding substituted tropylium ion would be expected at a higher m/z value. The molecular ion peak would confirm the molecular weight of the product. This technique is invaluable for rapid screening of reaction outcomes and for identifying isomeric products that may be difficult to distinguish by other methods. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Monitoring Functional Group Changes during Reactions

Infrared (IR) spectroscopy is a powerful and widely used analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "molecular fingerprint." In the context of reactions involving this compound, IR spectroscopy is particularly useful for real-time monitoring of the conversion of the benzylic chloride functional group into other moieties.

The structure of this compound contains several key vibrational modes that can be identified in its IR spectrum. The trifluoromethyl (CF₃) groups exhibit very strong and characteristic C-F stretching absorptions, typically found in the 1350-1100 cm⁻¹ region. The aromatic ring gives rise to C=C stretching vibrations between 1600-1450 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹. The chloromethyl group (-CH₂Cl) is associated with a C-Cl stretching vibration, which is often observed in the 800-600 cm⁻¹ range.

A common reaction of benzyl chlorides is nucleophilic substitution, where the chloride atom is displaced by a nucleophile. For instance, in the hydrolysis of this compound to form 2,5-Bis(trifluoromethyl)benzyl alcohol, IR spectroscopy can effectively track the reaction's progress. The disappearance of the characteristic C-Cl stretching band and the simultaneous appearance of a strong, broad O-H stretching band for the alcohol product (typically in the 3500-3200 cm⁻¹ region) would provide clear evidence of the chemical transformation.

The table below illustrates the expected changes in the IR spectrum during the conversion of this compound to its corresponding alcohol.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observation during Reaction |

|---|---|---|---|

| C-Cl (in reactant) | Stretch | ~750-650 | Signal intensity decreases and eventually disappears. |

| O-H (in product) | Stretch (broad) | ~3500-3200 | A new, broad signal appears and its intensity increases. |

| C-O (in product) | Stretch | ~1260-1000 | A new signal appears in the fingerprint region. |

| C-F (in CF₃) | Stretch (strong) | ~1350-1100 | Remains present throughout the reaction. |

| Aromatic C=C | Stretch | ~1600-1450 | Remains present throughout the reaction. |

By monitoring these key spectral regions, a chemist can determine the extent of the reaction and confirm the formation of the desired product, ensuring the successful transformation of the benzyl chloride functional group.

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound that can be crystallized, this method provides definitive proof of structure, including bond lengths, bond angles, and stereochemistry. While the starting material is a liquid at room temperature, many of its derivatives, such as amides, esters, or ethers, may be stable crystalline solids suitable for analysis.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined with high precision. The data obtained from a single-crystal X-ray diffraction experiment is comprehensive and allows for the unambiguous confirmation of the connectivity and conformation of the synthesized molecule in the solid state.

A comprehensive search of the current scientific literature and crystallographic databases indicates that while the structures of many compounds containing trifluoromethyl groups have been reported, specific crystal structure data for derivatives of this compound are not widely available. However, were a crystalline derivative—for example, 2,5-Bis(trifluoromethyl)benzyl benzoate—to be synthesized and analyzed, the resulting crystallographic data would be presented in a standardized format.

The table below provides an illustrative example of the type of data that would be obtained from such an analysis. This data is hypothetical and serves to demonstrate the parameters determined in an X-ray crystallography study.

| Parameter | Hypothetical Value (for an illustrative derivative) | Description |

|---|---|---|

| Chemical Formula | C₁₆H₉F₆O₂ | The elemental composition of the molecule in the crystal. |

| Formula Weight | 363.23 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal lattice's geometric classification. |

| Space Group | P2₁/c | The symmetry elements of the crystal's unit cell. |

| a, b, c (Å) | a = 10.12, b = 15.45, c = 9.88 | The dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β = 105.3, γ = 90 | The angles of the unit cell. |

| Volume (ų) | 1486.5 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | 1.62 g/cm³ | The calculated density of the crystal. |

This level of detailed structural information is crucial for confirming the outcome of a synthetic route, understanding intermolecular interactions (such as hydrogen bonding or π-stacking) in the solid state, and for applications in materials science and drug design where precise molecular geometry is critical.

Computational Chemistry and Theoretical Investigations of 2,5 Bis Trifluoromethyl Benzyl Chloride

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like 2,5-Bis(trifluoromethyl)benzyl chloride, offering insights into its electronic structure, reactivity, and behavior in different chemical environments. Theoretical calculations can elucidate reaction mechanisms and predict outcomes, guiding experimental work.

Derivatives and Post Synthetic Transformations of 2,5 Bis Trifluoromethyl Benzyl Chloride

Functionalization of the Benzylic Halide through Substitution and Elimination

The primary mode of reactivity for 2,5-bis(trifluoromethyl)benzyl chloride involves the displacement of the benzylic chloride. This is a common pathway for benzyl (B1604629) halides in general. sigmaaldrich.com The electron-withdrawing trifluoromethyl groups are expected to facilitate nucleophilic substitution reactions at the benzylic position.

While specific studies on this compound are limited, the reactivity of its isomer, 3,5-bis(trifluoromethyl)benzyl chloride, provides valuable insights. For instance, 3,5-bis(trifluoromethyl)benzyl chloride has been used in a nucleophilic substitution reaction with sodium azide (B81097) to produce 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene in high yield. chemicalbook.com This suggests that this compound would readily undergo similar SN2 reactions with a variety of nucleophiles.

Another example of functionalization at the benzylic position is the copper-catalyzed nucleophilic trifluoromethylation of benzylic chlorides using trifluoromethyltrimethylsilane. While this reaction was reported for benzylic chlorides bearing electron-donating groups, it highlights a potential pathway for the introduction of a trifluoromethyl group at the benzylic position of polyfluorinated benzyl chlorides. rsc.org

Furthermore, the carbonylation of polyfluorinated benzyl chlorides in the presence of carbon monoxide and a superacid like antimony pentafluoride (SbF5) leads to the formation of the corresponding α-arylcarboxylic acids after hydrolysis. nih.gov This reaction proceeds through the formation of a benzyl cation, which is then trapped by carbon monoxide. Given the stability of the 2,5-bis(trifluoromethyl)benzyl cation due to the electron-withdrawing groups, it is plausible that this compound could undergo a similar transformation to yield 2-(2,5-bis(trifluoromethyl)phenyl)acetic acid.

Table 1: Examples of Nucleophilic Substitution Reactions on Related Benzyl Chlorides

| Starting Material | Nucleophile/Reagent | Product | Reaction Type |

|---|---|---|---|

| 3,5-Bis(trifluoromethyl)benzyl chloride | Sodium azide (NaN3) | 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene | Nucleophilic Substitution (SN2) |

| Polyfluorinated benzyl chlorides | CO/SbF5, then H2O | Polyfluorinated arylacetic acids | Carbonylation |

Chemical Modifications of the Aromatic Ring

The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the presence of two strongly electron-withdrawing trifluoromethyl groups. These groups direct incoming electrophiles to the meta-positions relative to themselves (positions 3, 4, and 6). However, the combined deactivating effect makes such reactions challenging to achieve under standard conditions.

Research on the direct chemical modification of the aromatic ring of this compound is scarce. However, studies on related bis(trifluoromethyl)benzene derivatives indicate that modifications are possible, often requiring harsh reaction conditions or specialized catalytic systems. For example, the hydrodefluorination of bis(trifluoromethyl)benzene derivatives has been achieved using magnesium, although this can lead to a mixture of products. nih.gov

The trifluoromethoxy group, which is also strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic attack but directs substitution to the ortho and para positions. beilstein-journals.org This suggests that any potential electrophilic substitution on this compound would require potent electrophiles and would likely result in a mixture of isomers.

Synthesis of Polyfluorinated Building Blocks and Ligands

This compound serves as a valuable building block for the synthesis of more complex polyfluorinated molecules. The 2,5-bis(trifluoromethyl)benzyl group can be introduced into a target molecule via the substitution reactions discussed in section 7.1. These polyfluorinated moieties are of significant interest in medicinal chemistry and materials science due to their ability to modulate properties such as lipophilicity, metabolic stability, and binding affinity.

For example, the isomeric 3,5-bis(trifluoromethyl)benzyl group has been incorporated into various molecular scaffolds. N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine was synthesized from 3,5-bis(trifluoromethyl)benzylamine, which can be derived from the corresponding benzyl chloride. mdpi.com This diamine is a useful precursor for the synthesis of benzimidazoles and other heterocyclic compounds. Similarly, this compound can be converted to the corresponding amine and used to synthesize analogous building blocks.

The use of fluorinated benzyl groups as protecting groups in carbohydrate chemistry has also been explored. nih.gov While this study focused on 4-trifluoromethylbenzyl and 3,5-bis-trifluoromethylbenzyl groups, the principle of using electron-withdrawing benzyl groups to influence stereoselectivity could potentially be extended to the 2,5-bis(trifluoromethyl)benzyl group. nih.gov

The synthesis of ligands incorporating the 2,5-bis(trifluoromethyl)benzyl moiety is a plausible application, although specific examples are not prevalent in the literature. The electronic properties of this group could be used to tune the characteristics of metal complexes for applications in catalysis or materials science.

Divergent Synthesis Strategies from this compound

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally related compounds from a common intermediate. wikipedia.org this compound, with its reactive benzylic chloride handle, is a suitable starting point for such strategies.

A divergent approach could involve an initial nucleophilic substitution on this compound with a multifunctional nucleophile. The resulting intermediate could then be subjected to a variety of subsequent reactions to generate a diverse set of final products. For instance, reaction with a diol would yield a mono-etherified product, leaving a free hydroxyl group for further functionalization.

While specific examples of divergent syntheses starting from this compound are not detailed in the surveyed literature, the concept is broadly applicable. The reactivity of the benzylic chloride allows for the attachment of this polyfluorinated tag to a wide range of molecular platforms, which can then be elaborated upon to create a library of novel compounds for screening in drug discovery or materials science applications.

Future Research Directions and Unexplored Potential

Development of Highly Selective and Efficient Catalytic Transformations

The robust C-Cl bond and the electron-deficient nature of the aromatic ring in 2,5-Bis(trifluoromethyl)benzyl chloride present both challenges and opportunities for catalytic transformations. Future research is poised to develop highly selective and efficient catalytic systems to functionalize this molecule. A promising area of investigation is the use of photoredox and zirconocene (B1252598) cooperative catalysis, which has shown success in the reductive homocoupling of other benzyl (B1604629) chlorides. nih.gov Adapting such systems to activate the strong C-Cl bond in this compound under mild conditions could enable novel C-C bond formations. nih.gov

Furthermore, the development of catalysts for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that are tolerant of the sterically hindered and electronically demanding substrate would be a significant advance. Research could focus on designing specialized ligand systems for transition metals that facilitate oxidative addition and reductive elimination steps, which are often challenging with electron-poor substrates. Success in this area would unlock efficient pathways to a wide array of derivatives for applications in medicinal chemistry and materials science.

Integration into Continuous Flow Synthesis Systems

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control, particularly for reactions that are highly exothermic or involve hazardous reagents. uc.ptnih.govspringernature.com The synthesis of related compounds, such as m-trifluoromethyl benzyl chloride, has already been successfully demonstrated in continuous flow reactors. google.com Future research should focus on developing a continuous flow process for the synthesis of this compound itself, potentially from the corresponding benzyl alcohol. tue.nl

Moreover, integrating reactions that utilize this compound into telescoped, multi-step flow sequences is a key future direction. nih.gov This approach would allow for the in-situ generation and immediate consumption of reactive intermediates derived from the benzyl chloride, minimizing decomposition and by-product formation. Such integrated systems, coupled with in-line purification and analysis, could dramatically accelerate the synthesis of complex fluorinated target molecules. uc.ptnih.gov

Exploration of Novel Reactivity Patterns and Unconventional Bond Formations

The distinct electronic properties of this compound, imparted by the strongly electron-withdrawing CF₃ groups, suggest the potential for unconventional reactivity. Future studies could explore its participation in single-electron transfer (SET) processes to generate the corresponding benzyl radical. This radical intermediate could then be trapped in radical-radical coupling reactions to form sterically congested C(sp³)–C(sp³) bonds, a challenging transformation in synthetic chemistry. nih.gov

Investigating its behavior under various catalytic conditions, such as metallaphotoredox catalysis, could uncover new bond-forming strategies that are not accessible with less fluorinated or electron-rich benzyl chlorides. nih.gov The unique substitution pattern may also influence the regioselectivity of reactions on the aromatic ring, opening pathways for late-stage functionalization and the creation of novel isomers of complex molecules.

Design and Synthesis of New Fluorinated Building Blocks for Advanced Organic Synthesis

Fluorinated building blocks are of paramount importance in modern drug discovery and materials science due to the ability of fluorine to modulate properties like lipophilicity, metabolic stability, and binding affinity. nih.govnih.gov this compound is itself a valuable building block, and a key area for future research is its use as a starting material for the synthesis of more elaborate, value-added fluorinated scaffolds. beilstein-journals.orgbeilstein-journals.org

Synthetic chemists can utilize the benzyl chloride moiety as a handle to introduce the 2,5-bis(trifluoromethyl)benzyl group into a wide range of molecular architectures. This could involve nucleophilic substitution reactions with various heterocycles, carbon nucleophiles, and other functional groups. The resulting compounds, bearing the unique electronic signature of the bis(trifluoromethyl)phenyl group, would represent a new class of building blocks for constructing advanced organic molecules with potentially novel biological activities or material characteristics.

Table 1: Potential Derivative Classes from this compound

| Nucleophile Class | Resulting Derivative Structure | Potential Application Area |

|---|---|---|

| N-Heterocycles | Ar-CH₂-Het | Pharmaceuticals, Agrochemicals |

| Carbanions (e.g., malonates) | Ar-CH₂-C(R)(CO₂R')₂ | Fine Chemicals, Complex Molecule Synthesis |

| Phenols/Thiols | Ar-CH₂-O-R / Ar-CH₂-S-R | Polymer Precursors, Ligand Synthesis |

| Amines | Ar-CH₂-NR₂ | Pharmaceuticals, Catalysis |

Note: Ar represents the 2,5-Bis(trifluoromethyl)phenyl group.

Interdisciplinary Research with Materials Science for Precursors of Fluorinated Materials

The incorporation of fluorine into polymers and other materials can lead to unique and desirable properties. An important direction for future interdisciplinary research is the use of this compound as a precursor for novel fluorinated monomers. The rigid and bulky nature of the 2,5-bis(trifluoromethyl)phenyl group makes it an attractive component for creating polymers with high thermal stability and specific mechanical properties.

Research efforts would focus on the synthetic conversion of this compound into polymerizable units, such as styrenes, acrylates, or molecules suitable for condensation polymerization. For example, it could be used to synthesize monomers for polyimides, polyamides, or polyesters. The subsequent polymerization of these monomers would yield new classes of fluorinated materials, and while their properties are beyond the scope of this discussion, the synthesis of their precursors is a rich field for chemical exploration.

Advances in Stereocontrolled Synthesis Using this compound as a Chiral Auxiliary Precursor

While this compound is achiral, the corresponding benzyl group can be employed as a powerful tool in stereocontrolled synthesis. Research has shown that related trifluoromethyl-substituted benzyl groups can act as protecting groups that effectively influence the stereochemical outcome of reactions, such as in 1,2-cis-selective glycosylation. nih.govacs.org

A significant future direction is the development of methods that use the 2,5-bis(trifluoromethyl)benzyl group as a removable chiral auxiliary or a stereodirecting group. By attaching it to a prochiral substrate, the steric bulk and defined electronic nature of the group could guide the approach of reagents, leading to high diastereoselectivity or enantioselectivity in subsequent transformations. acs.org After serving its stereodirecting role, the auxiliary group could be cleaved, yielding an enantiomerically enriched product. This strategy holds promise for the asymmetric synthesis of complex chiral molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-bis(trifluoromethyl)benzyl chloride?

- Methodological Answer : Synthesis typically involves halogenation or functionalization of pre-substituted benzene derivatives. For example, thionyl chloride (SOCl₂) can activate carboxylic acids to acyl chlorides (as shown in ), which may be adapted for benzyl chloride synthesis by selecting appropriate precursors like 2,5-bis(trifluoromethyl)benzyl alcohol. Friedel-Crafts alkylation or direct chlorination using PCl₅/SOCl₂ under controlled conditions are alternative routes. Ensure anhydrous conditions to avoid hydrolysis .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of techniques:

- X-ray crystallography to resolve spatial arrangement (as demonstrated for a zinc complex in ).

- ¹⁹F and ¹H NMR to confirm substituent positions (distinct coupling patterns for 2,5- vs. 3,5-isomers).

- FT-IR to verify C-Cl and CF₃ group vibrations (~750 cm⁻¹ for C-Cl; ~1150–1250 cm⁻¹ for CF₃).

- Elemental analysis to validate purity (>95% recommended for reproducibility) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (hazard class: Skin/Eye Irritant 2, H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation (specific target organ toxicity, STOT SE3, H335).

- Storage : Keep in airtight containers away from heat/moisture (decomposition risk).

- Emergency protocols : Immediate flushing with water for 15+ minutes upon exposure .

Advanced Research Questions

Q. What factors influence the regioselectivity of trifluoromethylation in synthesizing 2,5-bis(trifluoromethyl)benzyl derivatives?

- Methodological Answer : Regioselectivity is governed by:

- Electron-directing effects : Electron-withdrawing groups (e.g., Cl, COOH) favor meta/para substitution.

- Catalysts : Cu/Ag-mediated trifluoromethylation (e.g., Umemoto’s reagent) can enhance selectivity.

- Steric hindrance : Bulky substituents at the 2,5-positions may limit further functionalization. Compare with 3,5-isomer data (e.g., boiling points in ) to infer steric/electronic differences .

Q. How does the electron-withdrawing effect of trifluoromethyl groups affect the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The strong -I effect of CF₃ groups:

- Reduces electron density at the benzyl carbon, slowing SN2 reactions but stabilizing transition states.

- Directs nucleophiles to less hindered positions (e.g., para to CF₃ groups).

- Experimental validation : Conduct kinetic studies under varying temperatures/pH to compare with non-fluorinated analogs .

Q. What analytical challenges arise in distinguishing 2,5- from 3,5-bis(trifluoromethyl) isomers, and how can they be addressed?

- Methodological Answer :

- Challenge : Similar physical properties (e.g., boiling points, solubility).

- Solutions :

- ¹⁹F NMR : 2,5-isomers show distinct coupling patterns (e.g., J₃,5 vs. J₂,5).

- GC-MS : Retention times and fragmentation patterns differ slightly ().

- X-ray crystallography : Definitive spatial resolution (as in ) .

Q. What are the decomposition pathways of this compound under thermal or hydrolytic conditions?

- Methodological Answer :

- Thermal decomposition : Above 150°C, releases HF (hazardous) and forms dimeric byproducts. Monitor via TGA/DSC ( recommends avoiding heat).

- Hydrolysis : In aqueous conditions, yields 2,5-bis(trifluoromethyl)benzyl alcohol. Study kinetics using HPLC to track alcohol formation .

Q. How can this compound be utilized in synthesizing metal-organic frameworks (MOFs)?

- Methodological Answer :

- Linker precursor : Oxidize to 2,5-bis(trifluoromethyl)terephthalic acid (as in ) for carboxylate-based MOFs.

- Post-synthetic modification : React with amine-functionalized MOFs to introduce CF₃ groups for enhanced hydrophobicity.

- Characterization : Use PXRD and BET analysis to confirm structural integrity .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported boiling points or spectral data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.